4-(4-chlorophenyl)-4-oxo-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)butanamide
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Overview
Description
“4-(4-chlorophenyl)-4-oxo-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)butanamide” is a complex organic compound. It is a derivative of thiazolo[5,4-b]pyridine . Thiazole derivatives have a wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The structures of the newly synthesized compounds were elucidated whenever possible on the basis of elemental analysis, spectral data, and alternative synthetic routes .
Molecular Structure Analysis
The molecular structure of similar compounds was deduced by spectral data, elemental analyses, and chemical transformation . The structures of these compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include domino N, S-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization sequences .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds were characterized by 1H-NMR, 13C-NMR, and IR spectra .
Scientific Research Applications
Anticancer Research Applications
A study highlighted the synthesis and evaluation of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds for their cytotoxicity against MCF-7 and HepG2 cancer cell lines. The compounds showed selective cytotoxicity towards cancerous cells, indicating their potential as targeted anticancer agents. This research suggests that derivatives of chlorophenyl compounds, potentially including the specified compound, could have applications in cancer treatment due to their ability to induce cell cycle arrest and apoptotic cell death in cancer cells (El-Masry et al., 2022).
Neurological Condition Research Applications
Research on 5-(4-chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazole, a compound with structural similarities, revealed its affinity for human dopamine D4 receptors, suggesting potential applications in the study of neurological conditions and the development of treatments targeting dopamine receptors. This indicates that compounds with chlorophenyl and piperidinyl moieties, like the one , may be valuable in researching neurological diseases and developing receptor-targeted therapies (Rowley et al., 1997).
Antimicrobial and Antiviral Research Applications
Another study involved the synthesis of thiazolopyrimidines and evaluated their antimicrobial activities. The findings suggest that compounds incorporating chlorophenyl groups have potential in antimicrobial and possibly antiviral research, laying the groundwork for developing new antimicrobial agents (El-Maghraby et al., 2002).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to interact with a wide range of targets, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-hiv activities .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, potentially inhibiting the aggregation factor of human platelets, urokinase, and poly (adp-ribose) polymerase-1 .
Biochemical Pathways
Thiazole derivatives are known to be involved in a wide range of biological processes, including the development of pain therapy drugs .
Result of Action
Thiazole derivatives have been reported to possess a broad spectrum of pharmacological activities .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives, to which this compound belongs, have been reported to exhibit a wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities . They can serve as estrogen receptor ligands, neuropeptides, and Y5 adenosine receptors .
Cellular Effects
Thiazole derivatives have been reported to exhibit a broad spectrum of pharmacological activities .
Properties
IUPAC Name |
4-(4-chlorophenyl)-4-oxo-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2S/c22-15-5-3-14(4-6-15)18(27)7-8-19(28)24-16-9-12-26(13-10-16)21-25-17-2-1-11-23-20(17)29-21/h1-6,11,16H,7-10,12-13H2,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHAYJJFGIPPQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CCC(=O)C2=CC=C(C=C2)Cl)C3=NC4=C(S3)N=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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